2-Bromo-3-chloro-5-iodopyrazine
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Overview
Description
2-Bromo-3-chloro-5-iodopyrazine is an organic compound with the molecular formula C4HBrClIN2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is notable for its unique combination of bromine, chlorine, and iodine substituents on the pyrazine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-5-iodopyrazine typically involves multi-step reactions starting from pyrazine derivatives. One common method includes the halogenation of pyrazine using bromine, chlorine, and iodine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure selective halogenation at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-5-iodopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different pyrazine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases.
Major Products Formed: The major products formed from these reactions include various substituted pyrazines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromo-3-chloro-5-iodopyrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-iodopyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple halogens can enhance its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the derivative and its intended use .
Comparison with Similar Compounds
- 2-Bromo-5-iodopyrazine
- 2-Chloro-3-iodopyrazine
- 2-Bromo-3-chloropyrazine
Comparison: 2-Bromo-3-chloro-5-iodopyrazine is unique due to the presence of three different halogens on the pyrazine ring. This unique combination allows for versatile chemical modifications and enhances its reactivity compared to similar compounds with fewer halogen substituents .
Properties
IUPAC Name |
2-bromo-3-chloro-5-iodopyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClIN2/c5-3-4(6)9-2(7)1-8-3/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEIUSJLVWTHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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